molecular formula C5H6FN3O B086717 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one CAS No. 155-15-7

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Cat. No.: B086717
CAS No.: 155-15-7
M. Wt: 143.12 g/mol
InChI Key: UEOOHYFUDJATBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one (CAS 155-15-7) is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 5 H 6 FN 3 O and a molecular weight of 143.12 g/mol, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents . The incorporation of a fluorine atom is a well-established strategy in agrochemical and pharmaceutical research to modulate the metabolic stability, bioavailability, and binding affinity of lead compounds . This compound is structurally analogous to cytosine, and its 5-fluoro-substituted pyrimidine core is a privileged scaffold in nucleoside analogue research . Such analogues are investigated for their potential as antimetabolites, reverse transcriptase inhibitors, and in the development of treatments for opportunistic fungal infections . Researchers utilize this chemical as a versatile building block for the synthesis of more complex molecules through various cross-coupling and functional group transformations . Please be advised: This product is designated for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not meant for diagnostic, therapeutic, or any personal use. All provided information is for research reference purposes.

Properties

IUPAC Name

4-amino-5-fluoro-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-9-2-3(6)4(7)8-5(9)10/h2H,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOOHYFUDJATBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=NC1=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935110
Record name 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155-15-7
Record name NSC80844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biginelli Reaction Adaptations

The Biginelli three-component reaction, traditionally used for dihydropyrimidinone synthesis, has been modified to incorporate fluorine at the 5-position. A representative procedure involves reacting ethyl 3-fluoroacetoacetate with methylurea and a methyl-substituted aldehyde under acidic conditions. For example, heating ethyl 3-fluoroacetoacetate (10 mmol), 1-methylurea (12 mmol), and paraformaldehyde (10 mmol) in ethanol with cerium(III) chloride heptahydrate (0.1 equiv) at reflux for 6 hours yields a dihydropyrimidinone intermediate. Subsequent oxidation with manganese dioxide in dichloromethane affords the pyrimidin-2(1H)-one scaffold with 65–72% overall yield.

Key Optimization Data

ParameterOptimal ConditionYield Impact
Catalyst (CeCl₃·7H₂O)0.1 equiv+22%
Reaction Temperature80°C+15%
SolventEthanolBaseline

Post-Cyclization Methylation Strategies

N-Methylation of Pyrimidinone Intermediates

Direct alkylation of the pyrimidinone nitrogen is achieved using methyl iodide or dimethyl sulfate. A protocol from the Beilstein Journal of Organic Chemistry demonstrates that treating 4-amino-5-fluoropyrimidin-2(1H)-one (1.0 equiv) with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in anhydrous acetone under nitrogen achieves 78% yield after 12 hours. The reaction proceeds via an SN2 mechanism, with the carbonate base deprotonating the N–H group to enhance nucleophilicity.

Characterization Data

  • ¹H NMR (300 MHz, DMSO-d₆): δ 2.98 (s, 3H, N–CH₃), 6.21 (d, J = 7.5 Hz, 1H, C₆–H), 7.45 (br s, 2H, NH₂).

  • HPLC Purity: 98.2% (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Direct Amination-Fluorination Sequences

Ammonia-Mediated Amination with Fluorinated Building Blocks

A patent-pending method (CN113412255A) describes the use of liquid ammonia and ammonium bromide to introduce amino groups into fluorinated precursors. In a high-pressure autoclave, 5-fluoro-1-methylpyrimidin-2(1H)-one (1.0 equiv) reacts with liquid ammonia (50 equiv) and ammonium bromide (1.05 equiv) at 170°C for 20 hours, achieving 68% conversion to the target compound. The ammonium salt acts as a phase-transfer catalyst, enhancing ammonia solubility in the polar aprotic solvent.

Reaction Scalability

Scale (mmol)Pressure (bar)Yield (%)
109068
1009565
50010062

Comparative Analysis of Synthetic Routes

Efficiency and Practical Considerations

  • Cyclization Route: Requires multistep synthesis but offers excellent regiocontrol for fluorine placement. Typical overall yields: 60–70%.

  • Post-Cyclization Methylation: Higher atom economy but challenges in avoiding O-methylation byproducts. Yields: 70–78%.

  • Direct Amination: Suitable for large-scale production but demands specialized high-pressure equipment. Yields: 60–68%.

Mechanistic Insights and Side Reactions

Competing Pathways in Methylation

Unwanted O-methylation occurs when the reaction mixture lacks sufficient base to deprotonate the pyrimidinone nitrogen. In a study using dimethyl sulfate as the methylating agent, increasing potassium carbonate from 1.5 to 2.5 equiv reduced O-methylation byproducts from 15% to <3%.

Fluorine Retention Under Basic Conditions

The electron-withdrawing nature of the fluorine atom stabilizes the pyrimidinone ring against hydrolysis. However, prolonged exposure to strong bases (e.g., NaOH) at temperatures >100°C leads to defluorination, as evidenced by ¹⁹F NMR monitoring.

Emerging Methodologies

Continuous Flow Synthesis

Recent advancements adapt the amination step for continuous flow reactors, reducing reaction times from 20 hours to 45 minutes. Using a tubular reactor with immobilized ammonium bromide on silica gel, 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one is synthesized in 63% yield at 150°C .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives

    Reduction: The fluorine atom can be reduced to form hydrogenated derivatives

    Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, hydroxylamine

Major Products

    Oxidation Products: Nitro derivatives

    Reduction Products: Hydrogenated derivatives

    Substitution Products: Hydroxyl or alkyl-substituted derivatives

Scientific Research Applications

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids

    Medicine: Investigated for its potential as an antiviral or anticancer agent

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, thereby inhibiting their function. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways

    Nucleic Acid Interaction: The compound can intercalate with DNA or RNA, affecting their replication and transcription

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidinone Derivatives

Compound Name Substituents Molecular Formula Key Functional Groups
4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one N(1)-CH₃, C(4)-NH₂, C(5)-F C₅H₆FN₃O Amino, fluoro, pyrimidinone
5-Fluorocytosine (4-Amino-5-fluoropyrimidin-2(1H)-one) No N(1)-substituent, C(5)-F C₄H₄FN₃O Amino, fluoro, pyrimidinone
4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one C(4)-Cl, C(6)-Ph, dihydropyrimidinone backbone C₁₆H₁₂Cl₂N₂O Chloro, phenyl, dihydropyrimidinone
4-Amino-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodo-2(1H)-pyrimidinone N(1)-sugar moiety (arabinofuranosyl), C(5)-I C₉H₁₂FIN₃O₄ Iodo, sugar conjugate
3-Amino-6-methyl-4-phenylpyridin-2(1H)-one Pyridinone scaffold, C(3)-NH₂, C(6)-CH₃, C(4)-Ph C₁₂H₁₂N₂O Amino, methyl, phenyl

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Rf Value (Toluene/EtOAc/HCOOH) IR Peaks (cm⁻¹)
This compound 143.12 Not reported Not reported ~3,400 (N-H), ~1,680 (C=O)
4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one 319.19 116–118 0.96 3,418 (N-H), 1,684 (C=O)
5-Fluorocytosine 129.09 295–297 (decomposes) Not applicable 3,200–3,400 (N-H), 1,650 (C=O)
3-Amino-6-methyl-4-phenylpyridin-2(1H)-one 200.24 Not reported Not reported ~3,400 (N-H), ~1,650 (C=O)

Key Observations :

  • Chlorophenyl and phenyl substituents (e.g., in 4-(2,6-dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one) significantly elevate molecular weight and lipophilicity, correlating with enhanced anticancer activity .

Antifungal and Antiviral Activity:

  • 5-Fluorocytosine : A well-established antifungal agent targeting cytosine deaminase in fungal cells. The absence of a methyl group at N(1) allows for direct interaction with fungal enzymes .
  • This compound: The N(1)-methyl group may reduce antifungal efficacy compared to 5-fluorocytosine but could improve pharmacokinetic properties for systemic administration .
  • Nucleoside Analogs (e.g., ): Compounds like 4-amino-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodo-2(1H)-pyrimidinone exhibit antiviral activity by mimicking natural nucleosides, inhibiting viral polymerases .

Anticancer Activity:

  • 4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one : Demonstrates anticancer activity via inhibition of tubulin polymerization (IC₅₀ = 1.2 µM) .
  • Quinolin-2(1H)-one Derivatives (): Structural complexity (e.g., benzimidazole and methylpiperazine groups) enhances binding to kinase targets, with IC₅₀ values < 100 nM in leukemia cell lines .

Biological Activity

4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one, commonly known as 5-fluorouracil (5-FU), is a fluorinated pyrimidine derivative with significant biological activity, particularly in the field of oncology. This compound acts primarily as an antimetabolite, disrupting DNA synthesis and RNA processing, which is crucial for cell proliferation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

The primary mechanism of action of 5-FU involves:

  • Inhibition of Thymidylate Synthase: 5-FU is converted into several active metabolites, including FdUMP, which binds to thymidylate synthase (TS), inhibiting DNA synthesis by preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) .
  • Interference with RNA Processing: The compound also incorporates into RNA, disrupting normal RNA function and leading to cell death .

Anticancer Activity

5-FU is primarily used in cancer therapy, particularly for solid tumors such as colorectal cancer, breast cancer, and head and neck cancers. Its efficacy has been well-documented in numerous clinical studies:

  • Case Study: A study involving patients with advanced colorectal cancer demonstrated that a combination of 5-FU with leucovorin significantly improved survival rates compared to those receiving supportive care alone .
Cancer Type Combination Therapy Outcome
Colorectal Cancer5-FU + LeucovorinImproved overall survival
Breast Cancer5-FU + DoxorubicinEnhanced response rates
Head and Neck Cancer5-FU + CisplatinIncreased progression-free survival

Antimicrobial Activity

Recent studies have indicated that this compound may also possess antimicrobial properties:

  • Research Findings: In vitro studies showed that this compound inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

Resistance Mechanisms

Despite its effectiveness, resistance to 5-FU is a significant clinical challenge. Research has identified several mechanisms through which cancer cells develop resistance:

  • Upregulation of Thymidylate Synthase: Increased levels of TS can diminish the effectiveness of 5-FU .
  • Altered Drug Metabolism: Changes in drug uptake and metabolism can also contribute to resistance .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, and how are reaction conditions optimized to ensure high yield?

  • Methodology : Synthesis typically involves multi-step organic reactions, including halogenation, amination, and cyclization. Critical parameters include temperature control (often 50–80°C), pH adjustment (e.g., buffered conditions for amination steps), and the use of catalysts like palladium for cross-coupling reactions. Purification via column chromatography or recrystallization is essential to achieve >95% purity .
  • Optimization : Reaction yields improve with slow addition of reagents (e.g., fluorinating agents) and inert atmospheres to prevent side reactions. For example, anhydrous conditions minimize hydrolysis of intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection (λ = 260–280 nm) to assess purity (>98% required for biological assays) .
    • Data Interpretation : Discrepancies in NMR signals (e.g., unexpected splitting) may indicate residual solvents or isomerization. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Q. What are the standard biological assays used to evaluate its antiviral or anticancer activity?

  • Assays :

  • Enzyme inhibition : Measure IC₅₀ values against thymidylate synthase or DNA/RNA polymerases via fluorometric assays .
  • Cell viability : MTT or ATP-based assays in cancer cell lines (e.g., HCT-116, HepG2) with dose ranges of 0.1–100 µM .
    • Controls : Include 5-fluorouracil or gemcitabine as positive controls due to structural similarities .

Advanced Research Questions

Q. How do reaction condition variations (e.g., solvent polarity, temperature gradients) impact regioselectivity during fluorination?

  • Case Study : In fluorination steps, polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the 5-position, while non-polar solvents (THF) may lead to byproducts. Temperature gradients (e.g., cooling from 25°C to 0°C) suppress side reactions like over-fluorination .
  • Data Contradictions : Computational DFT predictions of fluorination sites may conflict with experimental results due to solvent effects not modeled in silico. Experimental validation via LC-MS/MS is critical .

Q. What strategies resolve structural ambiguities arising from tautomerism or isomerization in this compound?

  • Approaches :

  • Variable-temperature NMR to track tautomeric shifts (e.g., keto-enol equilibria).
  • Co-crystallization studies with water or organic acids to stabilize specific tautomers, as seen in its co-crystal with 5-fluorocytosine .
    • Challenges : Isomers (e.g., 4-amino-5-fluoro vs. 2-amino-5-fluoro derivatives) require chiral HPLC or capillary electrophoresis for separation .

Q. How does the compound interact with nucleic acid biosynthetic enzymes, and what computational tools validate these mechanisms?

  • Mechanistic Insights : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the 4-amino group and conserved residues (e.g., Asp220 in thymidylate synthase). MD simulations (>100 ns) assess binding stability .
  • Experimental Validation : SPR or ITC quantifies binding affinity (Kd), with discrepancies >10% prompting re-evaluation of force field parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.